Dons
Overview
Description
Dons, also known as diazonium salts, are organic compounds that have been extensively studied in scientific research for their versatile applications. These compounds have been widely used in various fields, including chemistry, biology, and medicine. Dons are highly reactive and can be easily synthesized, making them a popular choice for many research studies.
Scientific Research Applications
Deep Octonion Networks (DONs) in Machine Learning : DONs are an extension of complex algebra and quaternion algebra, providing more efficient and compact expression in deep learning. They have shown better convergence and higher classification accuracy in image classification tasks compared to deep real networks and deep complex networks (Wu et al., 2019).
Railway Planning : The DONS (Designer Of Network Schedules) system is used for automatic generation of regular interval timetables in railway planning. It offers a powerful interface allowing planners to easily manipulate tram services and test various scenarios (Hooghiemstra, 1970).
DNA Origami Nanostructures (DONs) in Cancer Therapy : These nanostructures are being researched for their potential in delivering therapeutic applications in cancer treatment. The study of DONs involves understanding their cellular uptake and trafficking in cancer cells, which is crucial for optimizing drug delivery systems (Wang et al., 2018).
properties
IUPAC Name |
6-(6-sulfonaphthalen-2-yl)oxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7S2/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18/h1-12H,(H,21,22,23)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLDHCIEAUJSBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185000 | |
Record name | DONS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Oxybis(2-naphthalenesulfonic acid) | |
CAS RN |
31034-03-4 | |
Record name | DONS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DONS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36PQ5WGN6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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